molecular formula C3H4ClF3O3S B1606060 2-Chloroethyl trifluoromethanesulfonate CAS No. 73323-80-5

2-Chloroethyl trifluoromethanesulfonate

Cat. No.: B1606060
CAS No.: 73323-80-5
M. Wt: 212.58 g/mol
InChI Key: OJEPTKFBWNNVHK-UHFFFAOYSA-N
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Description

2-Chloroethyl trifluoromethanesulfonate is an organic compound with the molecular formula C3H4ClF3O3S. It is a colorless liquid that is primarily used as a reagent in organic synthesis. This compound is known for its ability to introduce the trifluoromethanesulfonate group into various substrates, making it a valuable tool in the field of synthetic chemistry.

Scientific Research Applications

2-Chloroethyl trifluoromethanesulfonate has diverse applications in scientific research:

    Chemistry: It is used as a reagent for introducing the trifluoromethanesulfonate group into various organic molecules, facilitating the synthesis of complex compounds.

    Biology: The compound is employed in the modification of biomolecules, aiding in the study of biological pathways and mechanisms.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: The compound finds applications in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

Target of Action

It is known that similar compounds, such as alkylating agents, target dna and rna in cells .

Mode of Action

It is known that triflates, such as 2-chloroethyl trifluoromethanesulfonate, are excellent leaving groups used in certain organic reactions . This suggests that this compound may interact with its targets by acting as a leaving group, facilitating various chemical reactions.

Biochemical Pathways

Given its potential role as a leaving group in organic reactions , it may be involved in a variety of biochemical pathways depending on the specific context of its use.

Result of Action

Given its potential role as a leaving group in organic reactions , it may facilitate various chemical transformations, potentially leading to a variety of molecular and cellular effects.

Action Environment

It is known that the reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemical species .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloroethyl trifluoromethanesulfonate can be synthesized through the reaction of 2-chloroethanol with trifluoromethanesulfonic anhydride. The reaction typically takes place in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the process. The reaction is carried out at low temperatures to prevent decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Chloroethyl trifluoromethanesulfonate primarily undergoes nucleophilic substitution reactions. It can react with various nucleophiles such as amines, alcohols, and thiols to form corresponding trifluoromethanesulfonate esters.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran

    Conditions: Room temperature to slightly elevated temperatures, presence of a base

Major Products Formed: The major products formed from these reactions are trifluoromethanesulfonate esters, which are valuable intermediates in organic synthesis.

Comparison with Similar Compounds

  • 2-Bromoethyl trifluoromethanesulfonate
  • 2-Iodoethyl trifluoromethanesulfonate
  • 2-Fluoroethyl trifluoromethanesulfonate

Comparison: 2-Chloroethyl trifluoromethanesulfonate is unique due to its specific reactivity and stability compared to its bromine, iodine, and fluorine analogs. The chlorine atom provides a balance between reactivity and stability, making it a versatile reagent in organic synthesis. In contrast, the bromine and iodine analogs are more reactive but less stable, while the fluorine analog is less reactive but more stable.

This comprehensive overview highlights the significance of this compound in various fields of scientific research and its unique properties compared to similar compounds

Properties

IUPAC Name

2-chloroethyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClF3O3S/c4-1-2-10-11(8,9)3(5,6)7/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJEPTKFBWNNVHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10223561
Record name NSC 314043
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Molecular Weight

212.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73323-80-5
Record name NSC 314043
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Record name NSC314043
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Record name 2-chloroethyl trifluoromethanesulfonate
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Record name 2-Chloroethyl trifluoromethanesulfonate
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Synthesis routes and methods

Procedure details

A solution of triflic anhydride (2.0 mL, 11.9 mmol) in CCl4 (10 mL) at 0° C. was treated with a solution of 2-chloroethanol (0.8 mL, 11.9 mmol) and pyridine (0.96 mL, 11.9 mmol) in CCl4 (6.0 mL) which was pre-cooled to 0° C. The reaction mixture was stirred at 0° C. for 45 minutes and then filtered through a pad of Na2SO4. The filtrate was concentrated and used immediately in the next step.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
0.96 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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